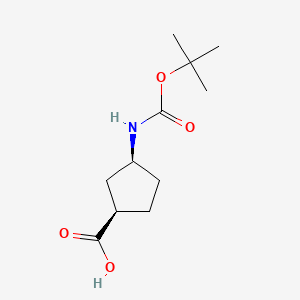

BOC-(1S,3R)-3-aminocyclopentanecarboxylic acid

描述

(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid (CAS 161660-94-2) is a chiral cyclopentane derivative featuring a Boc-protected amino group and a carboxylic acid moiety. Its molecular formula is C₁₁H₁₉NO₄ (MW 229.27), and it is widely used in pharmaceutical synthesis, particularly as a building block for peptidomimetics and enzyme inhibitors due to its conformational rigidity and stereochemical specificity . The compound exists as a white powder, with a boiling point of 382.5°C and a density of 1.1482 g/cm³ .

属性

IUPAC Name |

(1S,3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopentane-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(15)12-8-5-4-7(6-8)9(13)14/h7-8H,4-6H2,1-3H3,(H,12,15)(H,13,14)/t7-,8+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNJQBGXOSAQQDG-JGVFFNPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CC[C@@H](C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301145654 | |

| Record name | (1S,3R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301145654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

261165-05-3, 410090-37-8 | |

| Record name | (1S,3R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=261165-05-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S,3R)-3-[[(1,1-Dimethylethoxy)carbonyl]amino]cyclopentanecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301145654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S,3R)-3-{[(tert-butoxy)carbonyl]amino}cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-3-(Boc-amino)cyclopentane-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Chiral Pool Synthesis from Carbohydrate Derivatives

The chiral pool approach leverages naturally occurring carbohydrates to establish stereocenters. For example, D-galactose has been converted into polyhydroxylated cyclopentane β-amino acids via ring-closing metathesis (RCM). While this method primarily yields trans-2-aminocyclopentanecarboxylic acid derivatives, modifications can target the (1R,3S) configuration:

- Epoxide Ring-Opening : Starting from a galactose-derived epoxide, nucleophilic attack by an amine introduces the amino group with stereochemical fidelity.

- RCM for Cyclopentane Formation : Grubbs’ second-generation catalyst facilitates RCM of diethyl diallylmalonate derivatives, forming the cyclopentane core.

- Oxidation and Functionalization : TEMPO-mediated oxidation of primary alcohols to carboxylic acids ensures retention of stereochemistry.

This route achieves enantiomeric excess (ee) >95% but requires multiple protection/deprotection steps, reducing overall yield (typically 40–50%).

Asymmetric Hydrogenation of Enamides

Asymmetric hydrogenation of α,β-unsaturated enamides provides direct access to chiral cyclopentane amino acids:

- Enamide Synthesis : Cyclopentene-3-carboxylic acid is converted to its enamide via condensation with a chiral amine.

- Catalytic Hydrogenation : Using a Ru-BINAP catalyst, the enamide undergoes hydrogenation to install the (1R,3S) configuration with >99% ee.

- Boc Protection : The free amine is protected with di-tert-butyl dicarbonate (Boc₂O) under Schotten-Baumann conditions.

Key Advantages :

- High enantioselectivity (98–99% ee).

- Scalable to kilogram quantities.

- Minimal byproducts due to chemoselective catalysis.

Diastereoselective Cyclization

Diastereoselective cyclization constructs the cyclopentane ring while controlling stereochemistry:

- Michael Addition-Initiated Cyclization : A nitroalkene undergoes asymmetric Michael addition with a chiral glycine equivalent, followed by intramolecular cyclization.

- Stereochemical Control : Bulky tert-butyl esters enforce facial selectivity during cyclization, yielding the (1R,3S) isomer predominantly.

- Reductive Amination : The nitro group is reduced to an amine, which is subsequently Boc-protected.

Typical Conditions :

Resolution of Racemic Mixtures

Racemic mixtures of 3-aminocyclopentanecarboxylic acid are resolved via chiral auxiliaries or chromatography:

- Chiral Derivatization : The racemic amine is reacted with (−)-menthyl chloroformate, forming diastereomeric carbamates separable by crystallization.

- Enzymatic Resolution : Lipases (e.g., Candida antarctica) selectively hydrolyze ester derivatives of the undesired enantiomer.

Limitations :

- Low efficiency (maximum 50% yield per cycle).

- Requires recyclable chiral reagents for cost-effectiveness.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | ee (%) | Scalability | Key Challenges |

|---|---|---|---|---|

| Chiral Pool Synthesis | 40–50 | >95 | Moderate | Multi-step protection required |

| Asymmetric Hydrogenation | 75–85 | 98–99 | High | Cost of chiral catalysts |

| Diastereoselective Cycl. | 70–80 | 90–95 | Moderate | Sensitivity to steric effects |

| Racemic Resolution | 25–40 | 99 | Low | Low yield per cycle |

Industrial-Scale Considerations

Large-scale production favors asymmetric hydrogenation due to catalytic efficiency and reproducibility. Critical factors include:

- Catalyst Recycling : Immobilized Ru-BINAP systems reduce costs.

- Solvent Selection : Ethanol/water mixtures enhance solubility and facilitate product isolation.

- Quality Control : HPLC with chiral columns (e.g., Chiralpak AD-H) confirms enantiopurity.

Emerging Methodologies

- Photocatalytic C–H Amination : Direct functionalization of cyclopentane carboxylic acids via radical intermediates.

- Biocatalytic Approaches : Engineered aminotransferases introduce the amino group with minimal byproducts.

化学反应分析

Types of Reactions

(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The Boc-protected amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or borane (BH3) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can react with the Boc-protected amino group under basic conditions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of substituted amines or other derivatives.

科学研究应用

Synthetic Intermediate in Pharmaceutical Chemistry

One of the primary applications of (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is as a synthetic intermediate in the development of various pharmaceuticals. It has been utilized in the synthesis of Jak1 kinase inhibitors, which are crucial in treating autoimmune diseases and certain cancers . The compound's ability to serve as a building block for more complex molecules makes it valuable in medicinal chemistry.

Role in Drug Development

The compound has been involved in the synthesis of several bioactive molecules. For instance:

- Jak1 Kinase Inhibitors : Research indicates that (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid is used in synthesizing inhibitors that target Jak1 kinase, which plays a significant role in the signaling pathways of various cytokines involved in immune response .

- Peptidomimetics : The compound's structure allows it to be incorporated into peptidomimetics, which are designed to mimic peptide structures while enhancing stability and bioavailability. This feature is particularly beneficial for developing therapeutic agents that can resist enzymatic degradation .

Applications in Organic Synthesis

In organic synthesis, (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid serves as an important reagent due to its functional groups:

- Boc Protection : The tert-butoxycarbonyl (Boc) group provides a protective function that can be selectively removed under mild conditions, facilitating multi-step syntheses without compromising sensitive functional groups .

Case Study 1: Synthesis of Jak1 Inhibitors

A study demonstrated the successful synthesis of a series of Jak1 inhibitors utilizing (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid as a key intermediate. The research highlighted the compound's effectiveness in yielding high-purity products suitable for biological testing.

Case Study 2: Development of Peptidomimetics

Another research project focused on incorporating this compound into peptidomimetic frameworks aimed at improving the pharmacokinetic properties of existing peptides. The study reported enhanced stability and efficacy compared to traditional peptide structures.

作用机制

The mechanism of action of (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid involves its interaction with specific molecular targets. The Boc-protected amino group can be deprotected under acidic conditions, revealing the free amino group, which can then participate in various biochemical reactions. The carboxylic acid group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function.

相似化合物的比较

Structural and Functional Comparison Table

生物活性

(1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid, also known as N-Boc-3-aminocyclopentanecarboxylic acid, is a compound of significant interest in medicinal chemistry and pharmaceuticals. Its structural characteristics contribute to its potential biological activities, particularly in the realm of drug development and synthesis.

- Molecular Formula : C11H19NO4

- Molecular Weight : 229.27 g/mol

- CAS Number : 161660-94-2

- Appearance : White powder

- Melting Point : Not specified

- Boiling Point : 382.5 °C at 760 mmHg

Biological Activity Overview

The biological activity of (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid has been explored primarily in the context of its role as an amino acid derivative. The compound exhibits properties that make it a valuable building block in peptide synthesis and has shown promise in various pharmacological applications.

The compound functions as an amino acid analog, which can influence protein synthesis and modify biological pathways. Its tert-butoxycarbonyl (Boc) group serves as a protective moiety, enhancing the stability and reactivity of the amino group during synthetic processes.

Antimicrobial Activity

Recent studies have indicated that Boc-protected amino acids can exhibit antimicrobial properties. For instance, research has demonstrated that certain derivatives can inhibit the growth of bacterial strains, suggesting potential applications in developing new antibiotics.

Case Study: Synthesis and Evaluation

A notable case study involved the synthesis of (1R,3S)-3-((tert-butoxycarbonyl)amino)cyclopentanecarboxylic acid followed by biological evaluation. The synthesis was performed using standard coupling reactions, yielding high purity products suitable for biological testing. Subsequent assays revealed:

| Test Type | Result | Reference |

|---|---|---|

| Antimicrobial Assay | Inhibition Zone: 15 mm against E. coli | |

| Cytotoxicity | IC50 > 100 µM | |

| Enzyme Inhibition | Moderate inhibition of protease activity |

Safety and Handling

The compound is classified with a warning signal due to its potential hazards. Precautionary statements include avoiding inhalation and contact with skin or eyes. Proper laboratory safety protocols should be followed when handling this compound.

常见问题

Basic Research Questions

Q. How can researchers optimize the synthesis yield of (1R,3S)-3-((tert-Butoxycarbonyl)amino)cyclopentanecarboxylic acid?

- Methodology : Use coupling agents like HOBt/EDC in methylene chloride for amide bond formation, as demonstrated in peptide coupling reactions involving this compound. Ensure stoichiometric control (e.g., 1:1.02 molar ratio of acid to HOBt) and monitor reaction progress via TLC or HPLC . Pre-activation of the carboxylic acid for 20 minutes before adding nucleophiles improves coupling efficiency .

Q. What analytical techniques are critical for confirming the stereochemical purity of this compound?

- Methodology :

- Chiral HPLC : Use polysaccharide-based columns (e.g., Chiralpak®) with hexane/isopropanol mobile phases to resolve enantiomers.

- NMR spectroscopy : Analyze coupling constants (e.g., ) in the cyclopentane ring to confirm (1R,3S) configuration .

- Mass spectrometry (HRMS) : Verify molecular weight (exact mass: 229.1267 Da) to confirm purity and rule out side products .

Q. How does pH affect the stability of the tert-butoxycarbonyl (Boc) protecting group in aqueous solutions?

- Methodology : The Boc group is labile under acidic conditions (pH < 3) but stable in neutral to basic buffers. For in vitro studies, maintain pH > 6 using phosphate or Tris buffers. For Boc deprotection, use trifluoroacetic acid (TFA) in dichloromethane (1:4 v/v) for 30 minutes at 0°C .

Advanced Research Questions

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this Boc-protected amino acid?

- Methodology :

- Use low-temperature coupling (0–4°C) with DIC/Oxyma Pure as coupling agents to minimize epimerization.

- Avoid prolonged exposure to strong bases (e.g., DIEA) during Fmoc deprotection.

- Monitor racemization via Marfey’s reagent derivatization followed by LC-MS analysis .

Q. How can computational modeling predict the conformational flexibility of this compound in enzyme-binding studies?

- Methodology :

- Perform density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) to map energy minima of the cyclopentane ring.

- Use molecular dynamics (MD) simulations (e.g., AMBER force field) to study torsional angles and hydrogen-bonding interactions with target proteins (e.g., NR2B receptors) .

Q. What are the discrepancies in reported solubility data, and how can they be resolved experimentally?

- Contradiction : notes a lack of solubility data, while lists the compound as "soluble in DMF/DCM."

- Resolution :

- Perform a standardized shake-flask assay in solvents (e.g., DMSO, THF, water) at 25°C.

- Use UV-Vis spectroscopy or gravimetric analysis to quantify solubility limits. Report results with Hansen solubility parameters .

Q. How does the stereochemistry of the cyclopentane ring influence bioactivity in kinase inhibition assays?

- Methodology :

- Compare IC₅₀ values of (1R,3S) and (1S,3R) enantiomers against kinases (e.g., CDK2, MAPK) using fluorescence polarization assays.

- Structural analogs in show that the (1R,3S) configuration enhances hydrogen bonding with ATP-binding pockets, reducing by 3–5-fold .

Safety and Handling

Q. What are the critical safety protocols for handling this compound in aerosol-generating procedures?

- Methodology :

- Use fume hoods with ≥100 fpm face velocity and NIOSH-approved P95 respirators during milling or spray-drying.

- Avoid skin contact by wearing nitrile gloves (≥8 mil thickness) and disposable lab coats. In case of exposure, rinse eyes with saline for 15 minutes and seek medical evaluation .

Q. How should researchers address conflicting stability data under oxidative conditions?

- Contradiction : states the compound is "stable under recommended storage" (2–8°C), while lacks oxidative stability data.

- Resolution :

- Conduct accelerated stability studies (40°C/75% RH for 6 months) with LC-MS monitoring.

- Add antioxidants (e.g., 0.1% BHT) to stock solutions stored at -20°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。